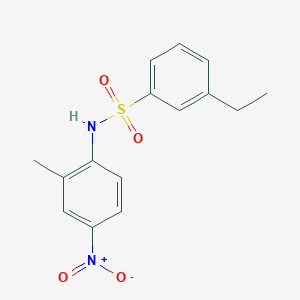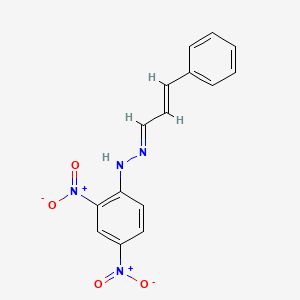
3-Ethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is a sulfonamide compound characterized by the presence of an ethyl group, a methyl group, and a nitro group attached to a benzenesulfonamide structure. Sulfonamides are a class of compounds known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide typically involves the reaction of 3-ethylbenzenesulfonyl chloride with 2-methyl-4-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products Formed
Reduction: 3-Ethyl-N-(2-methyl-4-aminophenyl)benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Coupling: Biaryl compounds with extended aromatic systems.
Scientific Research Applications
3-Ethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-(2-nitrophenyl)benzenesulfonamide: Similar structure but lacks the ethyl group.
N-(4-Nitrophenyl)benzenesulfonamide: Lacks both the ethyl and methyl groups.
N-(2-Methyl-4-nitrophenyl)benzenesulfonamide: Similar structure but lacks the ethyl group.
Uniqueness
3-Ethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is unique due to the presence of both the ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the nitro and sulfonamide functionalities makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
306743-38-4 |
|---|---|
Molecular Formula |
C15H16N2O4S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-ethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16N2O4S/c1-3-12-5-4-6-14(10-12)22(20,21)16-15-8-7-13(17(18)19)9-11(15)2/h4-10,16H,3H2,1-2H3 |
InChI Key |
CSGGWOSFFKHHQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorobenzyl)-2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-2-oxoacetamide](/img/structure/B15015493.png)
![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B15015515.png)

![(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15015529.png)
![(5E)-5-[4-(diethylamino)benzylidene]-1-(2,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15015535.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15015536.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide](/img/structure/B15015539.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide](/img/structure/B15015541.png)
![2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-diiodophenol](/img/structure/B15015548.png)
![2-[(E)-{2-[(4-butylphenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B15015550.png)
![2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B15015558.png)
![4-amino-N'-[(2,4-dichlorobenzyl)oxy]-N,N-diethyl-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B15015582.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B15015585.png)

